molecular formula C10H11N5O3S2 B1359577 3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid CAS No. 1142209-50-4

3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid

Numéro de catalogue: B1359577
Numéro CAS: 1142209-50-4
Poids moléculaire: 313.4 g/mol
Clé InChI: ISIAWXAYUSUEIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Overview of 3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid

This compound stands as a remarkable example of complex heterocyclic architecture, distinguished by its incorporation of two 1,3,4-thiadiazole rings within a single molecular framework. The compound is characterized by the presence of a carboxylic acid functional group, which contributes significantly to its acidic properties and potential for hydrogen bonding interactions. The molecular structure features an ethyl substituent attached to one of the thiadiazole rings, which may influence the compound's lipophilicity and subsequently impact its bioavailability and interaction capabilities with biological systems.

The compound's structural complexity extends beyond its dual thiadiazole configuration to include an amino-carbonyl linkage that connects the two heterocyclic rings to the propanoic acid chain. This particular arrangement creates a molecule with multiple sites for potential chemical interactions, including hydrogen bonding opportunities through both the carboxylic acid and amino groups. The presence of the thiadiazole moieties suggests significant potential for biological activity, as thiadiazole rings are frequently associated with diverse pharmacological effects in medicinal chemistry applications.

Propriétés

IUPAC Name

3-[5-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3S2/c1-2-5-12-15-10(20-5)11-8(18)9-14-13-6(19-9)3-4-7(16)17/h2-4H2,1H3,(H,16,17)(H,11,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIAWXAYUSUEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=NN=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401127049
Record name 5-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-1,3,4-thiadiazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142209-50-4
Record name 5-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-1,3,4-thiadiazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142209-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-1,3,4-thiadiazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Formation of 5-Ethyl-1,3,4-thiadiazole

The starting material for this synthesis is often 2-amino-5-ethyl-1,3,4-thiadiazole , which can be prepared through cyclization reactions involving ethyl-substituted hydrazines and thiocarbonyl compounds:

  • Reactants : Ethyl hydrazine and carbon disulfide are reacted under acidic conditions to form an intermediate dithiocarbazate.
  • Cyclization : The intermediate undergoes cyclization in the presence of sulfur or oxidizing agents to yield 5-ethyl-1,3,4-thiadiazole.

Amino-carbonyl Functionalization

The amino group at position 2 of the thiadiazole ring is utilized for coupling with a carbonyl-containing reagent (e.g., isocyanates or carbamoyl chlorides). This step introduces the amino-carbonyl functionality:

  • Reactants : The reaction involves 5-ethyl-1,3,4-thiadiazole and a suitable carbamoyl donor.
  • Conditions : Typically carried out in an inert solvent like dichloromethane or acetonitrile under mild heating.

Coupling with Propanoic Acid Derivative

To complete the synthesis:

  • The functionalized thiadiazole is reacted with a propanoic acid derivative (e.g., bromoacetic acid or its ester).
  • The reaction proceeds via nucleophilic substitution or esterification mechanisms.
  • Purification is achieved using recrystallization or chromatography techniques.

Yield Optimization

Research indicates that the overall yield for this compound can reach up to 72%, depending on:

  • Purity of starting materials.
  • Reaction conditions such as temperature and solvent choice.
  • Use of catalysts or activating agents during coupling steps.

Reaction Conditions and Parameters

Step Reactants/Conditions Key Notes
Formation of thiadiazole Ethyl hydrazine + CS₂ + oxidizing agent Acidic medium; moderate heating (50–70°C).
Amino-carbonyl addition Thiadiazole + carbamoyl donor Solvent: CH₂Cl₂ or CH₃CN; mild heating.
Propanoic acid coupling Functionalized thiadiazole + bromoacetic acid Base-catalyzed; solvent: ethanol.

Analytical Characterization

The synthesized compound is confirmed using:

  • Spectroscopic Techniques :
    • FTIR: To identify functional groups (e.g., carbonyl and thiadiazole).
    • NMR (¹H and ¹³C): For structural elucidation.
    • Mass Spectrometry (MS): To verify molecular weight (313.36 g/mol).

Challenges in Synthesis

Some challenges encountered include:

  • Sensitivity of intermediates to moisture and air.
  • Side reactions during amino-carbonyl coupling.
  • Low solubility of intermediates requiring specific solvents.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Studies have indicated that derivatives of thiadiazoles possess various pharmacological activities including:

  • Antimicrobial Activity : Thiadiazole derivatives have been reported to exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid have shown effectiveness against resistant strains of bacteria .
Activity TypeRelated CompoundsObservations
AntimicrobialThiadiazole DerivativesEffective against various pathogens
Anti-inflammatoryThiadiazole DerivativesReduces inflammation in animal models
AnalgesicThiadiazole DerivativesPain relief observed in trials

Enzyme Inhibition

Molecular docking studies suggest that this compound may act as an inhibitor of key enzymes such as dihydrofolate reductase (DHFR). The binding affinity of similar thiadiazole compounds has been shown to surpass that of known inhibitors, indicating potential use in cancer therapy .

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 5-Ethyl-1,3,4-thiadiazole possess analgesic and anti-inflammatory properties. These findings suggest that this compound could be explored further for pain management therapies .

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study 1 : A study involving the synthesis of a thiadiazole derivative showed promising results in reducing inflammation in rodent models. The compound was administered at varying doses, demonstrating a dose-dependent effect on inflammation markers .
  • Case Study 2 : Molecular docking studies highlighted the potential of this compound as a DHFR inhibitor. The binding interactions were characterized by multiple hydrogen bonds with active site residues, suggesting a strong inhibitory effect .

Comparaison Avec Des Composés Similaires

Structural Analogs

Thiadiazole derivatives with variations in substituents or linker groups have been synthesized and studied. Key structural analogs include:

Compound Name Molecular Formula Substituent/Ring System Key Differences Reference
3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid C₉H₁₃N₃O₃S Propyl group on thiadiazole Longer alkyl chain increases lipophilicity
3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid C₁₂H₁₀ClN₅O₃S₂ 3-Chlorophenyl group Aromatic substituent enhances π-π stacking interactions
4-((5-(2-Chloro-4-propylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid C₁₅H₁₈ClN₃O₃S Oxadiazole ring (vs. thiadiazole) Sulfur replaced by oxygen; altered electronic properties
3-((5-Cinnamoyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid C₂₄H₂₃N₃O₃S Thiazole ring and cinnamoyl group Different heterocycle; extended conjugation system

Key Observations :

  • Alkyl Chain Length : Ethyl (target compound) vs. propyl analogs show that longer chains improve membrane permeability but may reduce aqueous solubility.
  • Aromatic vs.
  • Heterocycle Variation : Oxadiazole-based analogs display reduced steric hindrance compared to thiadiazoles, affecting target selectivity.

Key Findings :

  • Antimicrobial activity is stronger in propyl-substituted analogs, likely due to enhanced lipid bilayer penetration .
  • Molecular docking studies highlight the importance of the thioether linkage in improving binding affinity to therapeutic targets .

Activité Biologique

3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes thiadiazole rings, which are known for their diverse biological activities. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC10H12N4O2S2
Molecular Weight284.36 g/mol
CAS NumberNot specified
SynonymsVarious thiadiazole derivatives

Antibacterial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antibacterial properties. The compound in focus has been shown to inhibit various bacterial strains effectively. For instance, compounds with similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Thiadiazole derivatives are also recognized for their antioxidant capabilities. Studies employing the DPPH radical scavenging method have shown that compounds with thiadiazole moieties can effectively neutralize free radicals, indicating their potential as antioxidants .

The biological activity of this compound is thought to involve the following mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been noted to inhibit key enzymes involved in bacterial metabolism.
  • Radical Scavenging : The presence of thiadiazole rings contributes to the compound's ability to donate electrons and stabilize free radicals.

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antibacterial effects of various thiadiazole derivatives including the target compound against clinical isolates of E. coli. Results showed a minimum inhibitory concentration (MIC) of approximately 50 µg/mL for effective strains .
  • Antioxidant Potential :
    In a comparative study assessing the antioxidant activity of several thiadiazole derivatives using the DPPH assay, the target compound exhibited a scavenging ability comparable to well-known antioxidants such as ascorbic acid .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can its purity be validated?

  • Answer: The compound can be synthesized via coupling reactions between thiadiazole precursors. For example, describes analogous thiazole derivatives synthesized by refluxing intermediates (e.g., bromides or aldehydes) with acetic acid or sodium carbonate. Post-synthesis, purity is validated using 1H/13C NMR (to confirm substituent positions), IR spectroscopy (to identify carbonyl and amine groups), and elemental analysis (to verify stoichiometry) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Answer:

  • 1H NMR : Identifies protons on the ethyl group (~1.2–1.4 ppm for CH3, 2.5–3.0 ppm for CH2) and propanoic acid chain (~2.3–2.6 ppm for CH2, 12–13 ppm for COOH).
  • 13C NMR : Confirms carbonyl carbons (160–180 ppm) and thiadiazole ring carbons (110–150 ppm).
  • IR Spectroscopy : Detects C=O stretches (~1700 cm⁻¹), N-H bends (~3300 cm⁻¹), and S-C=N vibrations (~650 cm⁻¹) .

Q. How can solubility challenges in bioassays be addressed?

  • Answer: Salts of the compound (e.g., sodium, potassium) improve aqueous solubility. demonstrates salt formation via reaction with inorganic bases (NaOH, KOH) or organic amines (morpholine, piperidine) in propan-2-ol, followed by crystallization .

Advanced Research Questions

Q. How can synthetic yields be optimized for the aminocarbonyl coupling step?

  • Answer:

  • Catalyst Screening : Use coupling agents like EDCI/HOBt or DCC (noted in for analogous reactions).
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Temperature Control : Reflux at 80–100°C improves reaction kinetics (see for similar conditions) .
    • Table 1 : Yield Optimization Parameters for Coupling Reactions
ParameterOptimal RangeImpact on Yield
Temperature80–100°C+20–30%
SolventDMF or DMSO+15–25%
CatalystEDCI/HOBt+25–35%

Q. How do molecular docking studies predict bioactivity, and what contradictions might arise?

  • Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like bacterial enzymes or cancer receptors. highlights discrepancies between computational predictions (high affinity) and experimental bioassays (low activity), often due to solvent effects or protein flexibility . Validate with MD simulations (GROMACS) to assess binding stability .

Q. How to resolve spectral data contradictions (e.g., unexpected NMR splitting)?

  • Answer:

  • Dynamic Effects : Rotamers in the propanoic acid chain may cause splitting. Use variable-temperature NMR to confirm.
  • Impurity Identification : LC-MS or HPLC detects byproducts (e.g., unreacted intermediates).
  • X-ray Crystallography : Provides definitive structural confirmation (see for salt structures) .

Q. What strategies improve stability in formulation studies?

  • Answer:

  • Lyophilization : Freeze-drying the sodium salt enhances shelf life.
  • pH Buffering : Maintain pH 6–8 to prevent carboxylic acid degradation.
  • Excipient Screening : Cyclodextrins or PEGs reduce aggregation (refer to for salt stabilization methods) .

Methodological Recommendations

  • Synthetic Protocol Refinement : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., Taguchi method for solvent/catalyst ratios) .
  • Bioassay Design : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via dose-response curves (IC50/EC50 calculations) .
  • Data Analysis : Apply multivariate statistics (PCA or PLS) to correlate structural features (e.g., substituent electronegativity) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid
Reactant of Route 2
3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.